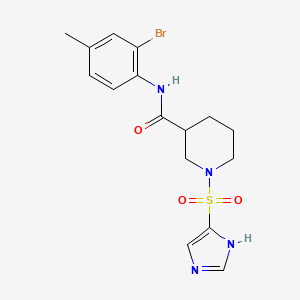![molecular formula C16H10N2O3S2 B10808326 4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B10808326.png)
4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid: is a complex organic compound characterized by its thiazolidinone and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of benzoic acid with thiazolidinone derivatives under specific conditions. One common method is the condensation reaction between benzoic acid and 2-pyridinecarboxaldehyde in the presence of a thiourea derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiazolidinone ring can be oxidized to form corresponding sulfones or sulfoxides.
Reduction: : Reduction reactions can lead to the formation of thiazolidin-3-one derivatives.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: : Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products Formed
Oxidation: : Formation of sulfones or sulfoxides.
Reduction: : Formation of thiazolidin-3-one derivatives.
Substitution: : Formation of nitro or halogenated pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its antimicrobial properties and potential use as a bioactive compound.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism can vary depending on the specific application and target organism.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of both thiazolidinone and pyridine rings. Similar compounds include:
Thiazolidinediones: : Used in the treatment of diabetes.
Pyridine derivatives: : Employed in various pharmaceuticals and agrochemicals.
These compounds share some structural similarities but differ in their functional groups and applications.
Propriétés
Formule moléculaire |
C16H10N2O3S2 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-13(9-11-3-1-2-8-17-11)23-16(22)18(14)12-6-4-10(5-7-12)15(20)21/h1-9H,(H,20,21) |
Clé InChI |
OBQPPMYJVOKFAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chlorobenzamide](/img/structure/B10808247.png)
![N-(2,6-diethylphenyl)-2-[(Z)-1-thiophen-2-ylethylideneamino]oxyacetamide](/img/structure/B10808253.png)
![N-[4-(benzenesulfonamido)naphthalen-1-yl]benzenesulfonamide](/img/structure/B10808254.png)
![methyl 3-[(4-chlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B10808265.png)
![N-ethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B10808267.png)
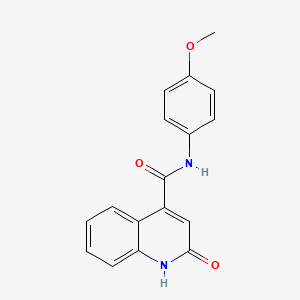
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B10808275.png)
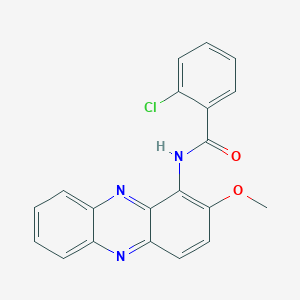
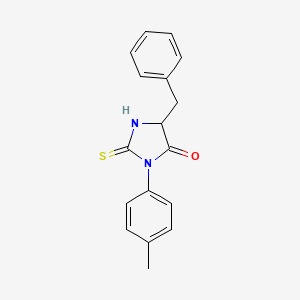
![2-[(7,8-dimethyl-2-oxochromen-4-yl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B10808296.png)
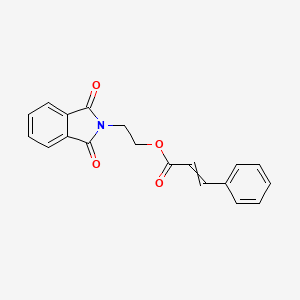
![N-(furan-2-ylmethyl)-N-methyl-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B10808318.png)
